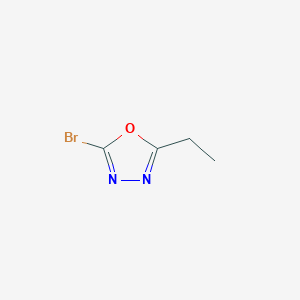

2-Bromo-5-ethyl-1,3,4-oxadiazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-ethyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O/c1-2-3-6-7-4(5)8-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBPVXIGKVNGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368701-01-2 | |

| Record name | 2-bromo-5-ethyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

State of the Art Spectroscopic and Analytical Characterization Techniques for 2 Bromo 5 Ethyl 1,3,4 Oxadiazole Research

Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Bromo-5-ethyl-1,3,4-oxadiazole, both ¹H and ¹³C NMR would be essential for structural confirmation.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy detects the signals from hydrogen nuclei (protons). The analysis of this compound would focus on the ethyl group attached to the oxadiazole ring. The expected spectrum would feature two distinct signals corresponding to the methyl (-CH₃) and methylene (B1212753) (-CH₂) protons. The methylene protons, being directly attached to the heterocyclic ring, would appear at a lower field (higher ppm value) compared to the methyl protons. The integration of these signals would confirm a 2:3 proton ratio, and their splitting patterns—a quartet for the -CH₂ group (split by the three -CH₃ protons) and a triplet for the -CH₃ group (split by the two -CH₂ protons)—would verify their adjacency.

Carbon-13 NMR (¹³C NMR) Investigations

Carbon-13 NMR provides information on the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, four distinct signals would be anticipated: one for each of the two carbons in the ethyl group and one for each of the two unique carbons in the 1,3,4-oxadiazole (B1194373) ring (C2 and C5). The carbon atom bonded to the bromine (C2) and the carbon atom bonded to the ethyl group (C5) would exhibit characteristic chemical shifts indicative of their positions within the heterocyclic system.

Precise Mass Determination using Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide insights into its elemental composition and structure through fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS)

In EIMS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum for this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

High-Resolution Electron Ionization Mass Spectrometry (HREIMS)

HREIMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecular ion and its fragments. This technique would be used to confirm the precise molecular formula of this compound (C₄H₅BrN₂O), distinguishing it from other compounds with the same nominal mass.

Functional Group Identification with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include C-H stretching and bending from the ethyl group, C=N stretching, and C-O-C stretching, which are characteristic of the 1,3,4-oxadiazole ring. The presence of these specific bands would support the successful synthesis and structural integrity of the compound. For instance, the C=N stretching vibration in 1,3,4-oxadiazole rings typically appears in the region of 1610-1650 cm⁻¹, while the C-O-C stretch is often observed around 1020-1070 cm⁻¹. ajchem-a.com

Chromatographic Methods for Purity Assessment in Research Compounds

The purification and purity assessment of this compound and its analogs heavily rely on a suite of chromatographic techniques, including column chromatography, Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are indispensable for both the isolation of the compound after synthesis and for the quantitative determination of its purity.

Column Chromatography

Following the synthesis of 1,3,4-oxadiazole derivatives, column chromatography is a widely employed technique for the initial purification of the crude product. Silica gel is the most common stationary phase used for these compounds. The mobile phase, or eluent, typically consists of a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). The polarity of the eluent is often gradually increased (gradient elution) to effectively separate the desired compound from impurities.

For instance, in the synthesis of the closely related compound, 2-bromo-5-methyl-1,3,4-oxadiazole (B1344494), purification was achieved using column chromatography with a mobile phase gradient of 0% to 50% ethyl acetate in petroleum ether. This highlights a common strategy for isolating brominated oxadiazoles (B1248032). The selection of the solvent system is critical and is often guided by preliminary analysis using Thin-Layer Chromatography (TLC). TLC allows for rapid screening of different solvent systems to identify the optimal conditions for separation.

High-Performance Liquid Chromatography (HPLC)

For a more precise and quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for analogous compounds provide a strong indication of the likely parameters. For example, a purity of over 98% has been reported for 2-(3-bromophenyl)-5-phenyl-1,3,4-oxadiazole (B186196) as determined by HPLC.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of such organic molecules. In this technique, a non-polar stationary phase (often a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the separation of compounds with a range of polarities. Detection is commonly performed using a UV detector, as the oxadiazole ring and other aromatic components of the molecule absorb UV light.

A hypothetical, yet representative, HPLC method for the purity analysis of this compound is detailed in the table below.

Table 1: Illustrative HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to 30% B for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 minutes |

Liquid Chromatography-Mass Spectrometry (LC-MS)

To confirm the identity of the compound and any impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. It combines the separation capabilities of HPLC with the mass detection capabilities of mass spectrometry. This allows for the determination of the retention time and the mass-to-charge ratio (m/z) of the eluted compounds.

For the related compound 2-bromo-5-methyl-1,3,4-oxadiazole, an LC-MS analysis yielded a retention time of 0.390 minutes and an m/z of 163 (M+H)+, confirming its molecular weight. biosynth.com Similar analysis for this compound would be expected to show a protonated molecule corresponding to its molecular weight of 177.00 g/mol .

Table 2: Representative LC-MS Data for this compound

| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Purity (%) |

| This compound | 4.2 | 177.9, 179.9 | >98 |

| Impurity A (e.g., starting material) | 2.8 | Varies | <0.5 |

| Impurity B (e.g., byproduct) | 5.1 | Varies | <0.5 |

Note: The presence of two major peaks for the [M+H]⁺ ion with a difference of 2 Da is characteristic of a monobrominated compound due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable analytical technique for purity assessment. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer for detection and identification. While less common than HPLC for non-volatile compounds, GC-MS can provide high-resolution separation and definitive identification of volatile impurities.

The selection of the most appropriate chromatographic method depends on the physicochemical properties of this compound and the specific requirements of the research. A combination of these techniques provides a comprehensive profile of the compound's purity, ensuring the reliability of subsequent experimental work.

Computational and Theoretical Investigations of 2 Bromo 5 Ethyl 1,3,4 Oxadiazole

Density Functional Theory (DFT) Studies on Electronic and Molecular Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations, often employing methods like B3LYP with a suitable basis set, help in understanding their stability and reactivity. mdpi.comchimicatechnoacta.ru

Prediction of Reactivity and Stability Parameters

DFT studies on related 1,3,4-oxadiazole structures provide a framework for understanding the reactivity and stability of 2-bromo-5-ethyl-1,3,4-oxadiazole. Global and local descriptors derived from DFT calculations, such as electronegativity and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's chemical behavior. mdpi.com For instance, a higher electronegativity value suggests a greater ability to attract electrons, which can be favorable for nucleophilic attack. mdpi.com The stability of a molecule is often correlated with its HOMO-LUMO energy gap; a larger gap typically signifies higher stability. mdpi.comtaylorandfrancis.com

Interactive Data Table: Calculated Electronic Properties of Representative 1,3,4-Oxadiazole Derivatives (Illustrative)

This table is illustrative and based on findings for similar 1,3,4-oxadiazole derivatives. Specific values for this compound would require dedicated DFT calculations.

| Parameter | Value (Arbitrary Units) | Significance |

| Electronegativity (χ) | High | Indicates ability to attract electrons |

| Chemical Hardness (η) | Moderate | Relates to stability and reactivity |

| Chemical Softness (S) | Moderate | Inverse of hardness, relates to reactivity |

| Dipole Moment (µ) | Varies with solvent | Indicates polarity of the molecule |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the HOMO and LUMO, are central to understanding a molecule's electronic properties and reactivity. researchgate.netwikipedia.org The HOMO is the outermost orbital containing electrons and its energy level (E_HOMO) indicates the molecule's ability to donate electrons. taylorandfrancis.comresearchgate.net Conversely, the LUMO is the innermost empty orbital, and its energy level (E_LUMO) reflects the molecule's ability to accept electrons. taylorandfrancis.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. taylorandfrancis.comnumberanalytics.com A large ΔE suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.comnumberanalytics.com In contrast, a small ΔE indicates that the molecule is more reactive. chimicatechnoacta.runumberanalytics.com For various 1,3,4-oxadiazole derivatives, the distribution of HOMO and LUMO orbitals is often spread across the oxadiazole ring and its substituents, influencing their interaction with other molecules. researchgate.netresearchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Research

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. acs.org This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov

Computational Prediction of Binding Affinities to Biomolecular Targets

Molecular docking simulations are widely used to estimate the binding affinity of small molecules, such as 1,3,4-oxadiazole derivatives, to the active sites of biological targets. nih.gov The binding affinity is often expressed as a docking score or binding energy, with lower (more negative) values indicating a more favorable interaction. mdpi.com For example, studies on various 1,3,4-oxadiazole compounds have shown significant binding affinities towards enzymes like cyclooxygenases (COX) and various protein kinases. mdpi.comnih.gov These computational predictions help in prioritizing compounds for further experimental testing. mdpi.com

Exploration of Putative Binding Modes and Key Interactions within Enzyme Active Sites

Molecular docking not only predicts binding affinity but also reveals the specific interactions between a ligand and the amino acid residues within the active site of an enzyme. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for the stability of the ligand-protein complex. nih.gov

VEGFR2 and EGFR: Computational studies on 1,3,4-oxadiazole derivatives have explored their binding to the tyrosine kinase domains of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), which are important targets in cancer therapy. mdpi.comnih.gov Docking studies have identified key amino acid residues involved in the binding and have suggested that some oxadiazole derivatives may exhibit selectivity for VEGFR2 over EGFR. mdpi.com Ligand-bound EGFR and VEGFR2 can also form hetero-dimers, adding another layer of complexity to their signaling. nih.gov

Other Enzyme Targets: The versatility of the 1,3,4-oxadiazole scaffold has led to its investigation against a range of other enzymatic targets. Molecular docking has been employed to study the interactions of oxadiazole derivatives with enzymes such as peptide deformylase, which is essential in bacteria, and aspartate kinase, another potential antibacterial target. While specific docking studies for this compound against all these targets are not extensively documented in the provided results, the general applicability of these methods to the oxadiazole class is well-established. nih.govnih.govnih.govnih.gov

Interactive Data Table: Illustrative Docking Results of 1,3,4-Oxadiazole Derivatives with Various Targets

This table is a generalized representation based on findings for the 1,3,4-oxadiazole class of compounds.

| Target Enzyme | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| VEGFR2 | Varies | -8.0 to -11.0 | Cys919, Asp1046, Glu885 |

| EGFR | Varies | -7.0 to -9.0 | Met793, Leu718, Asp855 |

| InhA | Not Specified | Varies | Tyr158, NAD+ |

| Aspartate Kinase | Not Specified | Varies | Not Specified |

| Peptide Deformylase | Not Specified | Varies | Not Specified |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations provide a dynamic view of the conformational stability of a ligand-protein complex over time. nih.gov Following molecular docking, MD simulations are often performed to assess the stability of the predicted binding pose and to understand the dynamic behavior of the ligand within the active site. mdpi.comnih.gov These simulations can reveal important information about the flexibility of the ligand and the protein, as well as the persistence of key interactions identified in docking studies. For 1,3,4-oxadiazole derivatives, MD simulations have been used to confirm the stability of their complexes with targets like VEGFR2 and acetylcholinesterase, providing further confidence in their potential as inhibitors. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in the rational design of novel derivatives of this compound. This method quantitatively correlates the structural or property descriptors of a series of compounds with their biological activities. By establishing a mathematical relationship, QSAR models can predict the activity of newly designed molecules, thereby prioritizing the synthesis of compounds with potentially enhanced efficacy and reducing the reliance on extensive and time-consuming experimental screening.

The development of a robust QSAR model for this compound derivatives would involve the systematic modification of the lead structure and the subsequent evaluation of their biological activities. The core principle lies in the hypothesis that the biological activity of a compound is a function of its physicochemical properties and structural features.

Hypothetical QSAR Study on this compound Derivatives

In the absence of specific published QSAR studies on this compound, a hypothetical model can be constructed based on established principles and findings from related 1,3,4-oxadiazole series. nih.govbrieflands.com This theoretical framework serves to illustrate the process and potential insights that can be gained for the rational design of more potent analogs.

A hypothetical series of derivatives could be generated by introducing various substituents at different positions of the parent molecule, for instance, by modifying the ethyl group or by substituting the bromine atom. The biological activity of these synthesized compounds would then be determined in a relevant assay (e.g., antimicrobial, anticancer, or anti-inflammatory).

The next step involves the calculation of a wide array of molecular descriptors for each derivative. These descriptors are numerical representations of the chemical information of a molecule and can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). The presence of the electronegative bromine atom and the oxadiazole ring makes these descriptors particularly relevant.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar refractivity, and van der Waals volume. The size of the substituent replacing the ethyl group or the bromine atom would significantly impact these parameters.

Hydrophobic Descriptors: These quantify the lipophilicity of the compounds, which is crucial for their absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (logP) is the most common hydrophobic descriptor.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once the biological activities and molecular descriptors are tabulated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to develop the QSAR equation.

Illustrative Data for a Hypothetical QSAR Model

The following tables present hypothetical data for a set of this compound derivatives to illustrate the components of a QSAR study.

Table 1: Hypothetical Derivatives of this compound and their Biological Activity

| Compound ID | R-group (at position 5) | Biological Activity (IC50, µM) |

| 1 | -CH2CH3 (ethyl) | 15.2 |

| 2 | -CH3 (methyl) | 20.5 |

| 3 | -CH2CH2CH3 (propyl) | 12.8 |

| 4 | -CH(CH3)2 (isopropyl) | 18.1 |

| 5 | -C(CH3)3 (tert-butyl) | 25.4 |

| 6 | -CF3 (trifluoromethyl) | 8.5 |

| 7 | -CH2OH (hydroxymethyl) | 22.0 |

| 8 | -CH2OCH3 (methoxymethyl) | 19.7 |

Table 2: Selected Molecular Descriptors for the Hypothetical Derivatives

| Compound ID | LogP | Molar Refractivity (MR) | Dipole Moment (Debye) |

| 1 | 2.15 | 45.6 | 3.2 |

| 2 | 1.75 | 40.9 | 3.5 |

| 3 | 2.55 | 50.3 | 3.1 |

| 4 | 2.45 | 50.1 | 3.3 |

| 5 | 2.85 | 54.8 | 3.0 |

| 6 | 2.60 | 43.2 | 4.8 |

| 7 | 1.50 | 43.8 | 4.1 |

| 8 | 1.80 | 48.5 | 3.9 |

Resulting QSAR Equation and Interpretation

Based on the hypothetical data, a possible MLR equation could be:

log(1/IC50) = 0.5 * logP - 0.02 * MR + 0.3 * Dipole Moment + 1.2

From this hypothetical equation, the following interpretations could be drawn for the rational design of new derivatives:

The positive coefficient for logP suggests that increasing the lipophilicity of the derivatives could lead to enhanced biological activity. This might indicate that the compounds need to cross biological membranes to reach their target.

The negative coefficient for Molar Refractivity (MR) implies that bulky substituents may be detrimental to the activity. This could be due to steric hindrance at the target binding site.

The positive coefficient for the Dipole Moment suggests that more polar compounds with stronger dipole-dipole interactions might exhibit better activity.

Such a model, once validated using internal and external validation techniques, would be a powerful tool for designing novel this compound derivatives with improved biological profiles. It allows for the in silico screening of a large number of virtual compounds, guiding synthetic efforts towards the most promising candidates.

Advanced Research Applications and Exploration of 2 Bromo 5 Ethyl 1,3,4 Oxadiazole

Contributions to Materials Science Research

The unique electronic characteristics of the 1,3,4-oxadiazole (B1194373) ring make it a valuable building block for a new generation of advanced materials. Its incorporation into small molecules and polymers has led to significant developments in optoelectronics and high-performance polymers.

Application in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The electron-deficient nature of the 1,3,4-oxadiazole moiety makes it an excellent component for electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). Numerous small molecules and polymers incorporating this heterocycle have been synthesized and investigated for their potential in electroluminescent devices. rsc.org

Researchers have focused on 2,5-diaryl-1,3,4-oxadiazoles, which have demonstrated suitable structural features to act as efficient electron-transporters. rsc.org The optical and electronic properties of these derivatives confirm their candidacy for fabricating OLEDs. rsc.org For instance, novel bithiophene-substituted 1,3,4-oxadiazole derivatives have been shown to be promising green fluorescent materials for optoelectronic applications. researchgate.net Furthermore, polymers containing the oxadiazole ring are being developed as materials for blue light-emitting devices, owing to their high photoluminescence activity. researchgate.net The introduction of the oxadiazole unit can also improve electron injection and transport in polymer-based LEDs.

Table 1: Photophysical Properties of Selected 1,3,4-Oxadiazole Derivatives for Optoelectronics

| Compound Type | Absorption Max (nm) | Emission Max (nm) | Application Note |

|---|---|---|---|

| Bithiophene-substituted 1,3,4-oxadiazoles | --- | --- | Emit intense green fluorescence with good quantum yields. researchgate.net |

| Anthracene-substituted 2,5-diphenyl-1,3,4-oxadiazoles | --- | --- | Potential as multifunctional (n-type emitter) and electron transport layers. |

| 1,3,4-Oxadiazole-containing polyfluorene copolymer (PF-OXD) | --- | 420-500 (Blue) | Used as the emitting layer in a bright blue-emitting LED. |

| Polymers with phenylene and oxadiazole units | --- | 450-500 (Blue) | Functions as an electroluminescent layer in blue LEDs. |

Development as Laser Dyes and Scintillators

The inherent fluorescence and photophysical properties of 1,3,4-oxadiazole derivatives make them suitable candidates for use as laser dyes and scintillators. rsc.org Scintillators are materials that emit light when excited by ionizing radiation, a crucial function in radiation detection. Plastic scintillators often consist of a polymer matrix doped with fluorescent compounds (fluors).

Derivatives of 2,5-diaryloxadiazole are effective activators in plastic scintillators. scispace.com Research has shown that activators like 2-(4-tert-butylphenyl)-5-m-tolyl-1,3,4-oxadiazole can be dissolved in a polystyrene matrix at high concentrations (up to 40%) without phase separation. scispace.com This high solubility is advantageous for creating highly efficient scintillating materials. The development of new polymer matrices coupled with oxadiazole-based fluors aims to achieve efficient Förster Resonance Energy Transfer (FRET), leading to materials with fast response times and high light yields. escholarship.org The investigation into bromine derivatives of oxadiazoles (B1248032) is also part of the effort to develop new luminophors for plastic scintillators. escholarship.org

Research into High-Performance Polymeric Materials

The incorporation of the 1,3,4-oxadiazole ring into polymer backbones leads to materials with exceptional thermal stability and mechanical properties. These high-performance polymers, such as aromatic polyamides and polyimides, are sought after for applications in demanding technological fields. The oxadiazole ring's rigid and stable structure contributes to high glass transition temperatures (Tg) and excellent thermal resistance in the resulting polymers.

For example, a polyfluorene copolymer (PF-OXD) with 1,3,4-oxadiazole groups attached at the C-9 position exhibits a very high glass transition temperature of 213 °C and excellent thermal stability, with a 5% weight loss observed only at 403 °C. This stability is attributed to the presence of the rigid oxadiazole units.

Table 2: Thermal Properties of 1,3,4-Oxadiazole-Containing Polymers

| Polymer Type | Glass Transition Temp (Tg) | Decomposition Temp (5% weight loss) | Key Feature |

|---|---|---|---|

| Oxadiazole-containing polyfluorene copolymer (PF-OXD) | 213 °C | 403 °C | High thermal stability due to rigid oxadiazole units. |

| Oxadiazole/Carbazole containing polyethers | 115–125 °C | ~400 °C | High thermal stability and good film morphology. researchgate.net |

| Polyamides with oxadiazole rings | High | --- | Valued for thermal stability and strength. |

| Polyimides with oxadiazole rings | High | --- | Valued for thermal stability and strength. |

Investigations in Agricultural Chemical Research

The 1,3,4-oxadiazole scaffold is a versatile pharmacophore that is actively being explored for the development of new agrochemicals. researchgate.netmdpi.com Derivatives have shown promising herbicidal and insecticidal activities, offering potential new modes of action to combat resistance in weeds and pests. nih.govresearchgate.net

Herbicidal Activity Mechanism Studies

Several 1,3,4-oxadiazole derivatives have demonstrated potent herbicidal activity. researchgate.netwho.int Research into their mode of action is crucial for developing effective and selective herbicides. One promising target identified is the enzyme transketolase (TK), which is essential for plant metabolism.

A series of 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles were designed as TK inhibitors. nih.gov Molecular docking and fluorescent binding experiments confirmed that specific compounds in this series exhibit strong TK inhibitory activity by occupying the active cavity of the enzyme and forming strong interactions with key amino acids. nih.gov This mechanism-based approach can lead to the development of novel herbicides with specific targets.

Table 3: Herbicidal Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound Class | Target Weed(s) | Activity Level | Proposed Target/Mechanism |

|---|---|---|---|

| 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles | Amaranthus retroflexus, Digitaria sanguinalis | >90% inhibition at 100-200 mg/L | Transketolase (TK) Inhibition nih.gov |

| 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring | Graminaceous plants | Moderate to high activity at 125 g/ha | Not specified researchgate.net |

| 2,5-disubstituted-1,3,4-oxadiazoles | General | Herbicidal activity reported | Not specified who.int |

Insecticidal Action Pathway Research

The 1,3,4-oxadiazole core is also present in molecules with significant insecticidal properties. mdpi.comwho.int Understanding the pathways through which these compounds act is key to designing next-generation insecticides.

One identified mechanism of action is the interference with chitin (B13524) biosynthesis. mdpi.com Chitin is a critical component of the insect exoskeleton, and its disruption can fatally affect insect growth and development. Symmetrical 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (B1619165) (DCPO) and its analogs have been shown to control insect growth by inhibiting this process. mdpi.com Other studies on different derivatives have pointed to alternative mechanisms. For example, research on steroidal 1,3,4-oxadiazole derivatives against aphids indicated that their insecticidal activity might be due to the destruction of mitochondria and nuclear membranes within the insect's midgut cells. nih.gov These findings highlight the diverse biochemical pathways that can be targeted by oxadiazole-based insecticides.

Fungicidal Efficacy and Target Identification Studies

Derivatives of the 1,3,4-oxadiazole core have demonstrated significant potential as fungicidal agents against a variety of plant-pathogenic fungi, which pose a substantial threat to agricultural output. ctu.edu.vn Research has shown that these compounds are effective in controlling fungal diseases in major crops like maize, rice, and sorghum. nih.govfrontiersin.orgresearchgate.net

Studies have evaluated the in vitro antifungal activity of various 1,3,4-oxadiazole derivatives against pathogens such as Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. nih.govfrontiersin.org Several synthesized compounds exhibited potent inhibitory effects, in some cases surpassing the efficacy of commercial fungicides like carbendazim. nih.govfrontiersin.org For example, against E. turcicum, certain 1,3,4-oxadiazole derivatives showed significantly lower EC50 values (the concentration required to inhibit 50% of the fungal growth) compared to the standard. nih.govfrontiersin.org Similarly, potent activity has been recorded against rice sheath blight (Rhizoctonia solani) and sorghum anthracnose, with efficacy exceeding that of tebuconazole (B1682727) and pyraclostrobin, respectively. researchgate.net

Target identification studies, often employing in silico molecular docking, have begun to elucidate the mechanisms behind this fungicidal activity. One proposed target is the enzyme succinate dehydrogenase (SDH) . Docking studies suggest that active 1,3,4-oxadiazole derivatives can bind to the active site of SDH through hydrogen bonds and hydrophobic interactions, potentially disrupting the fungal respiratory chain. nih.govfrontiersin.org Another identified target in phytopathogenic fungi is β-tubulin . Molecular docking has indicated that these compounds can bind to β-tubulin in Fusarium oxysporum, interfering with microtubule assembly and inhibiting fungal growth. ctu.edu.vn

In the context of human pathogens, particularly Candida albicans, thioredoxin reductase (Trr1) has been identified as a promising target. mdpi.com This enzyme is crucial for resistance to oxidative stress in fungi and is absent in humans, making it a selective target. mdpi.com Certain 1,3,4-oxadiazole derivatives have been identified as potential inhibitors of Trr1, demonstrating fungicidal activity against C. albicans. mdpi.comnih.gov

| Compound Type | Fungal Species | Reported Efficacy (EC₅₀/MIC in µg/mL) | Potential Target |

|---|---|---|---|

| 1,3,4-Oxadiazole Derivative (5k) | Exserohilum turcicum | 32.25 | Succinate Dehydrogenase (SDH) |

| 1,3,4-Oxadiazole Derivative (5e) | Exserohilum turcicum | 47.56 | Succinate Dehydrogenase (SDH) |

| 1,3,4-Oxadiazole Derivative (4k) | Exserohilum turcicum | 50.48 | Not Specified |

| Carbendazim (Control) | Exserohilum turcicum | 102.83 | β-tubulin |

| 1,3,4-Oxadiazole Derivative (LMM11) | Candida albicans | 32 (MIC) | Thioredoxin Reductase (Trr1) |

| 1,3,4-Oxadiazole Derivative (LMM6) | Candida albicans | 8-32 (MIC) | Thioredoxin Reductase (Trr1) |

Mechanistic Studies of Biological Activities (excluding direct clinical outcomes)

The 1,3,4-oxadiazole scaffold is a cornerstone in the design of various enzyme inhibitors, targeting pathways involved in a range of biological processes.

α-Glucosidase Inhibition: Derivatives of 1,3,4-oxadiazole have been extensively investigated as inhibitors of α-glucosidase, an enzyme critical for carbohydrate digestion. Inhibition of this enzyme can modulate postprandial hyperglycemia. Studies have shown that bromo-substituted 1,3,4-oxadiazole analogues can exhibit significant inhibitory activity, with some compounds demonstrating greater potency than the standard drug, acarbose. The mechanism is generally competitive, where the inhibitor vies with the substrate for the active site of the enzyme.

Peptide Deformylase (PDF) Inhibition: While research into 1,3,4-oxadiazole derivatives as PDF inhibitors is limited in the available literature, related heterocyclic structures like 1,3,4-thiadiazoles have been successfully designed to target this enzyme. nih.gov PDF is a crucial bacterial enzyme, making it an attractive target for novel antibacterial agents. The lack of specific studies on 1,3,4-oxadiazole against PDF suggests a potential area for future research.

VEGFR2 and EGFR Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are key tyrosine kinases involved in angiogenesis and cell proliferation, making them prime targets for anticancer therapies. Computational and in vitro studies have demonstrated that 1,3,4-oxadiazole derivatives can act as potent inhibitors of these receptors. Research has focused on designing derivatives that show selectivity towards VEGFR-2 over EGFR, which could be beneficial for treating specific cancers, such as renal cancer, where VEGFR-2 plays a more dominant role.

Aspartate Kinase (Asp Kinase) Inhibition: Based on the reviewed scientific literature, there is no significant research available detailing the inhibition of aspartate kinase by 2-Bromo-5-ethyl-1,3,4-oxadiazole or its close derivatives. This represents a gap in the current understanding of the compound's full biological activity profile.

| Enzyme Target | Compound Class | Key Findings |

|---|---|---|

| α-Glucosidase | 1,3,4-Oxadiazole Derivatives | Potent competitive inhibition, sometimes exceeding standard drugs like acarbose. |

| VEGFR-2 / EGFR | 1,3,4-Oxadiazole Derivatives | Identified as dual or selective inhibitors; potential for anti-angiogenic and anticancer applications. |

| Peptide Deformylase | 1,3,4-Thiadiazole Derivatives | Effective inhibition demonstrated, suggesting potential for related oxadiazoles. |

| Aspartate Kinase | 1,3,4-Oxadiazole Derivatives | Limited to no research found. |

The antimicrobial properties of 1,3,4-oxadiazoles are well-documented, with research pointing to several potential mechanisms of action. nih.govbohrium.comnih.gov One proposed mechanism involves the toxophoric (−N=C–O−) moiety within the oxadiazole ring, which may attack crucial nucleophilic centers within bacterial cells, disrupting essential processes. acs.org

For Gram-positive bacteria like Staphylococcus aureus, the lipoteichoic acid (LTA) biosynthesis pathway has been explored as a target. However, recent studies on a 1,3,4-oxadiazole-based compound known as 1771 suggest that its growth inhibition of S. aureus occurs independently of the lipoteichoic acid synthase (LtaS) enzyme, indicating that other molecular targets are involved. acs.org Furthermore, these compounds have been shown to inhibit biofilm formation, a critical virulence factor for many pathogenic bacteria. acs.org

As mentioned in the fungicidal section, inhibition of thioredoxin reductase is a key mode of action against fungal pathogens like Candida albicans. mdpi.comnih.gov This mechanism disrupts the fungus's ability to cope with oxidative stress, leading to cell death. The selectivity of this target makes it particularly promising for developing antifungal agents.

Many 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antioxidant potential. These investigations typically employ in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The antioxidant capacity is often attributed to the ability of the molecule to donate a hydrogen atom or an electron to neutralize free radicals. Structural modifications, such as the inclusion of phenolic moieties (e.g., a 3,4,5-trihydroxyphenyl group), have been shown to significantly enhance the antioxidant activity of the 1,3,4-oxadiazole core. jchemrev.com The mechanism involves the scavenging of reactive oxygen species (ROS), which are implicated in numerous degenerative diseases.

Development of Chemical Probes for Biological Systems Research

The structural versatility and inherent biological activity of the 1,3,4-oxadiazole ring make it an excellent scaffold for the development of chemical probes for biological research. These probes are valuable tools for monitoring biological parameters and analytes in real-time.

For example, a water-soluble, 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative has been developed as a pH-responsive probe. nih.gov This molecule exhibits a naked-eye colorimetric and fluorescence response in the slightly acidic pH range, making it suitable for monitoring pH changes in biological systems. nih.gov The design often incorporates a pH-sensitive site, such as a pyridine (B92270) nitrogen atom, and the 1,3,4-oxadiazole ring itself can contribute to the response in the acidic range. nih.gov Such probes can also be multifunctional, possessing inherent antimicrobial activity alongside their sensing capabilities, making them theranostic tools that can simultaneously detect and act upon biological targets. nih.gov

Future Perspectives and Emerging Research Avenues for 2 Bromo 5 Ethyl 1,3,4 Oxadiazole

Green Chemistry Approaches in Oxadiazole Synthesis

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives has traditionally involved methods that use hazardous reagents and generate substantial waste. nih.gov In response to growing environmental concerns, the principles of green chemistry are being increasingly integrated into the synthesis of these important heterocyclic compounds. nih.gov Future research on the synthesis of 2-Bromo-5-ethyl-1,3,4-oxadiazole and its analogues will likely prioritize sustainable methodologies that are scalable, cost-effective, and have a minimal environmental footprint. nih.gov

These green approaches focus on several key areas, including the use of renewable substrates, non-toxic catalysts, and milder reaction conditions. nih.gov Innovative techniques such as microwave-assisted synthesis, solvent-free grinding, and reactions conducted in green solvents like water are becoming more common. nih.govresearchgate.netresearchgate.net For instance, microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. nih.gov Solvent-free synthesis, often achieved by grinding reactants together, eliminates the need for volatile organic solvents, simplifying purification and reducing waste. researchgate.netresearchgate.net

Table 1: Comparison of Conventional vs. Green Synthesis Methods for 1,3,4-Oxadiazoles

| Feature | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often rely on volatile and hazardous organic solvents. | Prioritize solvent-free conditions or benign solvents (e.g., water, ethanol). nih.govresearchgate.net |

| Catalysts/Reagents | Use of harsh dehydrating agents like POCl₃, H₂SO₄, P₂O₅. mdpi.comnih.gov | Employ non-toxic, reusable catalysts such as molecular iodine or ferric chloride. researchgate.netorganic-chemistry.org |

| Energy Source | Conventional heating (reflux), often for extended periods. nih.gov | Microwave irradiation, ultrasound, mechanochemistry (grinding). nih.govnih.gov |

| Reaction Time | Can range from several hours to days. nih.gov | Significantly reduced, often to a matter of minutes. nih.gov |

| Waste Production | Generates significant chemical waste, requiring extensive purification. nih.gov | Minimal waste production and easier product isolation. researchgate.net |

| Efficiency | Yields can be variable. | Often provides good to excellent yields. organic-chemistry.org |

The development of one-pot synthesis protocols, where multiple reaction steps are carried out in the same vessel, further enhances the efficiency and sustainability of producing oxadiazole derivatives. organic-chemistry.org

Exploration of Novel Functionalization Reactions for Diversified Chemical Space

The true value of this compound lies in its potential as a versatile synthetic intermediate. The bromine atom on the oxadiazole ring is a key functional handle, making the compound susceptible to a variety of chemical transformations. nih.gov Halogen-substituted oxadiazoles (B1248032) are known to readily undergo nucleophilic substitution reactions, allowing the bromo group to be replaced by a wide range of other functional groups. nih.gov This opens up a vast and diversified chemical space for creating novel derivatives with tailored properties.

Future research will focus on expanding the library of known reactions for this scaffold. This includes exploring a broader range of nucleophiles for substitution reactions, such as different amines, thiols, and alkoxides, to generate new classes of 2-substituted-5-ethyl-1,3,4-oxadiazoles. Furthermore, the development of modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) catalyzed by metals like palladium or copper will enable the formation of carbon-carbon and carbon-heteroatom bonds at the 2-position. bohrium.com This allows for the attachment of various aryl, heteroaryl, and alkyl groups, significantly increasing molecular complexity and the potential for discovering new bioactive compounds or materials. nih.gov

Table 2: Potential Functionalization Reactions for this compound

| Reaction Type | Reagent Class | Resulting Compound Class | Potential Application Area |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amines (R-NH₂) | 2-Amino-5-ethyl-1,3,4-oxadiazoles | Medicinal Chemistry nih.gov |

| Thiols (R-SH) | 2-Thioether-5-ethyl-1,3,4-oxadiazoles | Anticancer Agents nih.govacs.org | |

| Alkoxides (R-O⁻) | 2-Alkoxy-5-ethyl-1,3,4-oxadiazoles | Materials Science | |

| Suzuki Coupling | Arylboronic acids | 2-Aryl-5-ethyl-1,3,4-oxadiazoles | Organic Electronics, Pharmaceuticals ijpsjournal.commdpi.com |

| Sonogashira Coupling | Terminal alkynes | 2-Alkynyl-5-ethyl-1,3,4-oxadiazoles | Advanced Materials, Probes nih.gov |

| Buchwald-Hartwig Amination | Amines | 2-Amino-5-ethyl-1,3,4-oxadiazoles | Drug Discovery jchemrev.com |

The ability to fuse other heterocyclic rings to the oxadiazole core is another promising avenue, as this has been shown to enhance the biological profile of the resulting compounds. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The process of drug discovery and materials development is often long and expensive. The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful solution to accelerate this process. researchgate.net For derivatives of this compound, computational approaches can be used to predict the properties and potential activities of novel compounds before they are even synthesized. nih.gov

In silico molecular docking, for example, is a computational technique used to predict how a molecule might bind to a specific biological target, such as a protein or enzyme. nih.gov This allows researchers to screen vast virtual libraries of potential derivatives and prioritize the most promising candidates for synthesis and biological testing. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, which use machine learning algorithms, can be developed to correlate the chemical structures of oxadiazole derivatives with their observed biological activities (e.g., antibacterial, anticancer). researchgate.net These models can then predict the activity of new, unsynthesized compounds, guiding chemists to design molecules with improved potency and selectivity. researchgate.netmdpi.com

Investigation of this compound in Supramolecular Chemistry and Advanced Materials

The applications of 1,3,4-oxadiazole derivatives extend beyond medicine and agriculture into the realm of materials science. researchgate.netmdpi.com These compounds possess valuable optical and electronic properties, making them attractive candidates for use in advanced materials. mdpi.com The 1,3,4-oxadiazole ring acts as an electron-withdrawing group and can be incorporated into conducting systems. mdpi.com

Derivatives of 1,3,4-oxadiazoles are utilized in the development of:

Organic Light Emitting Diodes (OLEDs): Their electronic properties and stability make them suitable for use in the emissive or electron-transporting layers of OLEDs. mdpi.com

Laser Dyes and Optical Brighteners: The inherent fluorescence of some oxadiazole derivatives allows them to be used in applications requiring light emission and absorption. mdpi.com

Functional Polymers: Oxadiazole-containing polymers can exhibit high thermal stability, making them useful as thermal insulation materials. mdpi.com

Future research will likely involve using this compound as a starting point to synthesize novel monomers. Through functionalization and subsequent polymerization, new materials with tailored optical, electronic, and thermal properties can be created. The principles of supramolecular chemistry, which studies how molecules self-assemble into larger, ordered structures, will be crucial in designing and controlling the properties of these advanced materials.

Multi-disciplinary Research Collaborations for Comprehensive Understanding

The full potential of this compound and its derivatives can only be realized through a holistic, multi-disciplinary approach. The journey from a simple chemical building block to a market-ready drug, agricultural product, or advanced material requires the combined expertise of scientists from various fields.

Effective research and development will necessitate collaborations among:

Organic and Medicinal Chemists: To design and synthesize novel derivatives. nih.govnih.gov

Pharmacologists and Biologists: To evaluate the biological activities and mechanisms of action of new compounds. nih.govnih.govnih.gov

Computational Scientists: To perform in silico screening, molecular modeling, and apply AI/ML algorithms to predict compound properties. researchgate.netnih.gov

Materials Scientists and Physicists: To characterize the physical and optical properties of new materials and develop applications. mdpi.com

Such interdisciplinary collaborations foster innovation by combining different perspectives and technical skills. This synergistic approach is essential for comprehensively understanding the structure-property relationships of new oxadiazole derivatives and for translating fundamental research into practical applications. nih.govnih.gov

常见问题

Q. What are the standard synthetic routes for preparing 2-bromo-5-ethyl-1,3,4-oxadiazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of hydrazides with bromoacetyl bromide in phosphoryl chloride (POCl₃) under reflux (90°C for 6 hours). For example, a 28% yield was achieved using 4-methoxyphenylhydrazide and bromoacetyl bromide, followed by column chromatography purification (silica gel, CH₂Cl₂ as eluent) . Optimization strategies include:

- Temperature control : Prolonged heating (>6 hours) may reduce yields due to side reactions.

- Purification : Neutralization with NaHCO₃ and vacuum filtration improve product isolation.

- Solvent selection : Polar aprotic solvents like DMF can enhance cyclization efficiency.

Q. How can NMR and IR spectroscopy validate the structural integrity of this compound?

Key spectral markers include:

- ¹H NMR : A singlet at δ 4.59 ppm (2H, -CH₂Br) and aromatic protons at δ 7.01–8.00 ppm .

- ¹³C NMR : Peaks at δ 16.6 ppm (CH₂Br) and 162–165 ppm (C=N and aromatic carbons) .

- IR : Absorptions at 658 cm⁻¹ (C-Br stretch) and 1256 cm⁻¹ (C-O-C oxadiazole ring) .

Discrepancies in spectral data (e.g., unexpected splitting) may indicate impurities, requiring further purification or alternative synthetic routes.

Q. What are the primary applications of this compound in organic synthesis?

This compound serves as:

- A halogenated building block for Suzuki-Miyaura coupling to introduce ethyl-oxadiazole motifs into complex molecules .

- A precursor for pharmacophores in anticancer agents, leveraging its electron-deficient oxadiazole core for π-π stacking in biological targets .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound derivatives?

Single-crystal X-ray diffraction (e.g., using SHELX-90 ) reveals:

- Bond angles : The oxadiazole ring exhibits near-planarity (α = 89.3°, β = 89.2°, γ = 64.9°) .

- Packing interactions : Bromine atoms participate in halogen bonding (Br···N ≈ 3.2 Å), influencing solid-state stability .

Such data can clarify discrepancies between computational models and experimental observations (e.g., torsional strain in substituents).

Q. How do contradictory biological activity results for oxadiazole derivatives inform structure-activity relationship (SAR) studies?

For example, while some 1,3,4-oxadiazoles show potent activity against Staphylococcus aureus (MIC = 8 µg/mL), others exhibit weak effects. SAR analysis suggests:

Q. What methodologies address low yields in the alkylation of this compound with piperazine derivatives?

Challenges include competing elimination reactions. Solutions involve:

- Base selection : K₂CO₃ minimizes side reactions compared to stronger bases like NaOH .

- Solvent optimization : DMF enhances nucleophilicity of piperazine, improving alkylation efficiency .

- Temperature modulation : Reactions at 0–5°C reduce thermal degradation .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between calculated and observed spectral data for this compound?

Case study: A simulated ¹³C NMR spectrum predicted a peak at δ 160 ppm for C=N, but experimental data showed δ 165.9 ppm . Possible explanations:

- Solvent effects : CDCl₃ may deshield the oxadiazole ring.

- Conformational flexibility : Dynamic rotational isomerism in solution alters chemical shifts.

Validation via 2D NMR (e.g., HSQC) or mass spectrometry (HRMS) is recommended .

Tables for Key Data

Table 1. Comparative Yields for Oxadiazole Derivatives

| Substituent | Yield (%) | Purification Method | Reference |

|---|---|---|---|

| 4-Methoxyphenyl | 28 | Column Chromatography | |

| Thiophene-2-yl | 45 | Recrystallization |

Table 2. Key Spectral Peaks for Structural Validation

| Technique | Key Peaks | Functional Group | Reference |

|---|---|---|---|

| ¹H NMR | δ 4.59 (s, 2H) | -CH₂Br | |

| IR | 658 cm⁻¹ | C-Br |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。